molecular formula C20H21N5O3S B7982166 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide

カタログ番号: B7982166
分子量: 411.5 g/mol
InChIキー: MVPDKUXRDAEYFQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide belongs to a class of benzenesulfonamide derivatives incorporating pyrazole or pyrazoline moieties. These hybrid structures are of significant interest due to their diverse pharmacological activities, including antitubercular, enzyme inhibitory, and anticancer properties . The core structure consists of a benzenesulfonamide group linked to a dihydropyrazole ring system, with substituents modulating biological activity.

特性

IUPAC Name

4-[3-(1-ethylpyrazol-4-yl)-5-(3-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-2-24-13-15(12-22-24)20-11-19(14-4-3-5-17(26)10-14)23-25(20)16-6-8-18(9-7-16)29(21,27)28/h3-10,12-13,20,26H,2,11H2,1H3,(H2,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPDKUXRDAEYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide typically involves the following steps:

  • Formation of the Bipyrazole Core: : Starting from hydrazine derivatives and diketones, the bipyrazole core is synthesized through cyclization reactions.

  • Ethylation: : The bipyrazole core undergoes ethylation using ethyl halides in the presence of a base to introduce the ethyl group.

  • Hydroxy Substitution:

  • Sulfonamide Formation: : Finally, the sulfonamide group is introduced through the reaction of the compound with sulfonyl chlorides under basic conditions.

Industrial Production Methods

In industrial settings, large-scale production of this compound involves optimized reaction conditions and the use of automated reactors. Key considerations include:

  • Temperature Control: : Precise temperature regulation to ensure optimal reaction rates.

  • Purity of Reactants: : High-purity starting materials to prevent impurities.

  • Efficient Separation Techniques: : Methods like chromatography to isolate and purify the final product.

化学反応の分析

Types of Reactions

4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide undergoes several types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.

  • Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: : Electrophilic or nucleophilic substitution reactions on the phenyl ring are possible, depending on the reagents used.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Catalysts: : Acidic or basic catalysts for substitution reactions.

Major Products

  • Oxidation Products: : Corresponding quinones or carbonyl derivatives.

  • Reduction Products: : Amines or deoxygenated compounds.

  • Substitution Products: : Various substituted bipyrazole derivatives based on the reagents used.

科学的研究の応用

Chemistry

In chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows for a wide range of derivatizations and functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is used as a probe to study enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π interactions enhances its utility in molecular biology.

Medicine

In the field of medicine, derivatives of this compound have shown promise as therapeutic agents. They exhibit potential anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring their use in drug discovery and development.

Industry

In industrial applications, this compound is employed in the development of advanced materials, including polymers and dyes. Its chemical stability and functional group versatility make it suitable for various industrial processes.

作用機序

The mechanism of action of 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide involves:

  • Molecular Targets: : Enzymes and receptors involved in inflammation, cell proliferation, and microbial activity.

  • Pathways Involved: : Inhibition of specific enzyme activities, interference with signaling pathways, and disruption of cellular processes.

類似化合物との比較

Key Research Findings

Substituent Optimization: The ethyl group at the 1'-position in the target compound may reduce metabolic degradation compared to bulkier substituents (e.g., quinoline in 9g), improving pharmacokinetics .

Hydrogen Bonding: The 3-hydroxyphenyl group provides a competitive edge in enzyme inhibition over non-polar analogs (e.g., 4-fluorophenyl in 9g), as seen in carbonic anhydrase inhibitors .

Synergistic Effects : Hybrid structures combining pyrazole and sulfonamide moieties exhibit multi-target activity, addressing drug resistance in infections and cancer .

生物活性

The compound 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide is a novel synthetic derivative belonging to the class of bipyrazole-based sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrase (CA) isoforms and its anticancer properties.

Molecular Formula and Weight

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 356.44 g/mol

Structural Characteristics

The compound features a bipyrazole core with a sulfonamide group, which is essential for its biological activity. The presence of the ethyl and hydroxyphenyl substituents contributes to its interaction with biological targets.

Inhibition of Carbonic Anhydrases

Recent studies have demonstrated that derivatives of bipyrazole sulfonamides exhibit significant inhibition against various isoforms of human carbonic anhydrases (hCAs), particularly:

  • hCA II
  • hCA IX
  • hCA XII

The mechanism involves the binding of the sulfonamide moiety to the active site of the enzyme, inhibiting its catalytic activity. This is particularly relevant in conditions such as glaucoma and certain cancers where CA activity is dysregulated.

Anticancer Activity

Research indicates that this compound may induce apoptosis in cancer cell lines. For instance, studies have shown that compounds similar to 4-[1'-ethyl-5-(3-hydroxyphenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzenesulfonamide can significantly increase annexin V-FITC positive apoptotic cells in breast cancer models (MDA-MB-231), demonstrating a potential for therapeutic application in oncology.

Antimicrobial Activity

Preliminary evaluations suggest that derivatives exhibit antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial growth through inhibition of essential enzymes like carbonic anhydrases present in bacteria.

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (nM)Reference
Carbonic Anhydrase InhibitionhCA IX10.93 - 25.06
hCA II1.55 - 3.92
Apoptosis InductionMDA-MB-231 CellsSignificant Increase (22-fold)
Antibacterial ActivityStaphylococcus aureus50 µg/mL (80.69% inhibition)

Case Studies

  • Carbonic Anhydrase Inhibition : A series of studies have shown that bipyrazole sulfonamides exhibit selective inhibition against hCA IX over hCA II, highlighting their potential as targeted therapies for cancer treatment where hCA IX is often overexpressed.
  • Apoptosis Induction in Cancer Cells : In vitro studies demonstrated that treatment with the compound led to a marked increase in apoptotic markers in breast cancer cell lines, suggesting a mechanism that warrants further investigation for clinical applications.
  • Antimicrobial Effects : The compound's efficacy against bacterial strains was evaluated through disk diffusion methods, showing promising results in inhibiting bacterial growth and biofilm formation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。